molecular formula C10H8BrFN2O B1408439 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1596023-38-9

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408439
CAS No.: 1596023-38-9
M. Wt: 271.09 g/mol
InChI Key: QKVHUUNRFICGEH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-bromo-2-fluorobenzyl group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromo-2-fluorobenzyl alcohol from 4-bromo-2-fluorobenzoic acid using borane in tetrahydrofuran, followed by quenching with methanol and hydrochloric acid . This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring, resulting in the final product.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity, which may lead to the modulation of various signaling pathways.

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit anticancer activity. Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231)
  • Colorectal cancer
  • Prostate cancer

For instance, a study highlighted that pyrazole derivatives demonstrated significant antiproliferative effects against breast cancer cells, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial StrainMIC (mg/mL)Activity Description
Staphylococcus aureus0.0039Complete death within 8 hours
Escherichia coli0.025Significant antibacterial effect
Salmonella typhi0.050Comparable to standard antibiotics

This data indicates that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects. Research suggests that compounds with similar structures can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity
A study involving various pyrazole derivatives demonstrated that modifications on the pyrazole ring significantly influenced their anticancer efficacy. The compound was tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity .

Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was subjected to antimicrobial testing against clinical isolates of bacteria and fungi. The results showed promising antimicrobial activity, particularly against resistant strains .

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVHUUNRFICGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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